molecular formula C8H15N3O B12093807 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol

1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol

Cat. No.: B12093807
M. Wt: 169.22 g/mol
InChI Key: DTQQJCBVNAEHDU-UHFFFAOYSA-N
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Description

1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol (CAS 1464813-87-3) is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . This molecule features a 3-methyl-1H-pyrazole ring linked via a methylene group to the nitrogen of an amino-propan-2-ol chain, a structure that suggests its utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of both pyrazole and amino alcohol functional groups in a single molecule makes it a valuable scaffold for constructing more complex chemical entities. Pyrazole derivatives are a well-known class of compounds in chemical research, frequently investigated for their potential biological activities and their ability to coordinate with metals to form complexes . Researchers can utilize this compound in the synthesis of novel molecules for various applications, strictly in a laboratory research setting. This product is labeled with the signal word Warning and appropriate precautionary statements should be consulted prior to use. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-2-ol

InChI

InChI=1S/C8H15N3O/c1-6(12)3-9-4-8-5-10-11-7(8)2/h5-6,9,12H,3-4H2,1-2H3,(H,10,11)

InChI Key

DTQQJCBVNAEHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCC(C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of an amine with a carbonyl compound (e.g., hydroxyacetone) followed by in situ reduction of the intermediate imine. This method is favored for its atom economy and operational simplicity.

Procedure :

  • Condensation :

    • 3-Methyl-1H-pyrazol-4-ylmethanamine (1.0 equiv) and hydroxyacetone (1.2 equiv) are stirred in methanol under acidic conditions (acetic acid, pH ~5) at 25°C for 12 hours.

    • The Schiff base intermediate forms via dehydration.

  • Reduction :

    • Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.

    • The mixture is stirred for 6 hours, then quenched with aqueous NaHCO₃.

  • Workup :

    • Extraction with dichloromethane, drying (MgSO₄), and solvent evaporation yield the crude product.

    • Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound in 65–72% yield.

Optimization Notes :

  • Catalyst : Switching to NaBH(OAc)₃ improves selectivity for secondary amines.

  • Solvent : Tetrahydrofuran (THF) enhances imine stability but prolongs reaction time.

Nucleophilic Substitution Pathway

Mesylation and Displacement

This two-step approach converts propan-2-ol into a better leaving group for subsequent amine attack.

Step 1: Mesylation of Propan-2-ol

  • Propan-2-ol (1.0 equiv) is treated with methanesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C for 2 hours.

  • Isolation of the mesylate intermediate (propan-2-yl methanesulfonate) proceeds in 85–90% yield.

Step 2: Amine Displacement

  • The mesylate (1.0 equiv) and 3-methyl-1H-pyrazol-4-ylmethanamine (1.5 equiv) are refluxed in dimethylformamide (DMF) with K₂CO₃ (2.0 equiv) for 24 hours.

  • Post-reaction processing (aqueous extraction, column chromatography) delivers the product in 55–60% yield.

Challenges :

  • Competing elimination reactions may form propene derivatives.

  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but risk overalkylation.

Epoxide Ring-Opening Approach

Glycidol Synthesis and Amine Addition

Epoxides, such as glycidol (2,3-epoxypropan-1-ol), react with amines to form β-amino alcohols via ring-opening.

Procedure :

  • Epoxidation :

    • Hydroxyacetone is treated with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C to form glycidol oxide.

  • Ring-Opening :

    • Glycidol oxide (1.0 equiv) and 3-methyl-1H-pyrazol-4-ylmethanamine (1.2 equiv) are stirred in ethanol at 50°C for 8 hours.

    • Acidic workup (HCl, pH 2) followed by neutralization yields the amino alcohol in 50–58% yield.

Regioselectivity :

  • The amine preferentially attacks the less hindered carbon of the epoxide, favoring the desired regioisomer.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Reductive Amination65–7218 hoursHigh atom economy; mild conditionsRequires stoichiometric reductant
Nucleophilic Substitution55–6026 hoursAvoids reduction stepsMesylation generates corrosive byproducts
Epoxide Ring-Opening50–5810 hoursRegioselectiveLow yields due to competing polymerization

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 3.85 (m, 1H, CH(OH)), 3.70 (d, 2H, CH₂NH), 2.25 (s, 3H, CH₃-pyrazole), 1.15 (d, 3H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N pyrazole).

Purity Assessment

  • HPLC (C18 column, MeOH/H₂O 70:30): >98% purity at 254 nm.

Industrial-Scale Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reductive amination (PMI = 12) outperforms substitution (PMI = 18) and epoxide (PMI = 20) methods.

Chemical Reactions Analysis

1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol. Research indicates that compounds with a pyrazole ring can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is noteworthy. Research has demonstrated that compounds with the pyrazole structure can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A study found that specific pyrazole compounds exhibited superior DPPH radical scavenging activities compared to standard antioxidants like edaravone .

Pharmacological Applications

1. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. For example, related compounds have shown promise as angiotensin-converting enzyme (ACE) inhibitors, which are vital in managing hypertension and cardiovascular diseases .

2. Neurological Effects
Research indicates that pyrazole derivatives may influence neurological pathways, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds could lead to new treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Study Findings Reference
Synthesis and Evaluation of Pyrazole DerivativesSeveral derivatives showed significant cytotoxicity against RKO cell lines, indicating potential for cancer treatment.
Antioxidant Activities of PyrazolesCompounds exhibited high DPPH radical scavenging activities, suggesting effectiveness in oxidative stress mitigation.
ACE Inhibition StudiesPyrazole-based compounds demonstrated effective inhibition of ACE, relevant for hypertension treatment.

Mechanism of Action

The mechanism of action of 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Propanol Scaffolds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
1-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol (Target Compound) C₈H₁₄N₃O 168.22 3-methylpyrazole, propan-2-ol Not explicitly stated
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol C₈H₁₅N₃O 169.22 1-methylpyrazole, propan-1-ol Intermediate in drug synthesis
2-Methyl-1-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol C₉H₁₇N₃O 183.25 1-methylpyrazole, tert-alcohol Potential kinase modulator
1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-methyl[...]propan-2-ol C₉H₁₄N₂O Not provided Ethylpyrazole, cyclopropane Building block for complex molecules

Key Observations :

  • Positional Isomerism : The target compound’s 3-methylpyrazole group (vs. 1-methyl in analogs) may alter steric and electronic properties, affecting binding to biological targets .
  • Alcohol Backbone: Propan-2-ol (secondary alcohol) in the target compound offers different hydrogen-bonding geometry compared to propan-1-ol derivatives (e.g., 3-Amino-2-[(1-methylpyrazol-4-yl)methyl]propan-1-ol) .
  • Lipophilicity: The tert-alcohol in 2-Methyl-1-{[(1-methylpyrazol-4-yl)methyl]amino}propan-2-ol likely increases logP compared to the target compound, impacting membrane permeability .

Propan-2-ol Derivatives with Complex Substituents

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
CHJ04091 (Sphk1 Inhibitor) C₂₆H₃₄Cl₂N₂O₄ 525.47 Dichlorophenoxy, diethylaminoethoxy Sphingosine kinase 1 inhibition
IW-1973 (Praliciguat) C₂₃H₁₈F₇N₇O₃ 605.42 Hexafluoro-propan-2-ol, pyrimidine-pyrazole Soluble guanylate cyclase stimulation
1-(4-Chlorophenoxy)-3-[bis(4-chlorobenzyl)amino]propan-2-ol C₂₃H₂₂Cl₃NO₂ 474.79 Trichlorophenyl, benzylamino AMPK activation

Key Observations :

  • Complexity vs. Simplicity: The target compound’s simpler structure lacks the extended aromatic systems (e.g., phenoxy, benzyl) seen in CHJ04091 or IW-1973, likely reducing off-target interactions but also limiting potency .
  • Therapeutic Targets : Propan-2-ol derivatives with bulky substituents (e.g., IW-1973) target high-specificity enzymes like guanylate cyclase, whereas simpler analogs may act as intermediates or bind less specialized targets .

Biological Activity

1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents. The compound's bioactivity is influenced by the presence of the pyrazole moiety, which has been shown to interact with various biological targets.

Research has indicated that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity. For example, substituents at positions 3 and 5 have been evaluated for their inhibitory effects on meprin enzymes, which are implicated in various pathological conditions .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against a range of pathogens. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain tested:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.156
Enterococcus faecalis0.077

These results suggest that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, which are known for their clinical significance in infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies utilizing human lung adenocarcinoma (A549) cell lines revealed that the compound reduced cell viability significantly compared to control treatments:

Compound Cell Viability (%)
Control (Cisplatin)20
This compound40

The cytotoxicity was evaluated using an MTT assay, indicating that while the compound exhibits anticancer effects, further optimization may be necessary to enhance its selectivity towards cancer cells over normal cells .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives similar to this compound:

  • Study on Meprin Inhibition : A study focused on pyrazole derivatives revealed that specific substitutions could enhance selectivity and potency against meprin enzymes, suggesting a potential therapeutic application in inflammatory diseases .
  • Antimicrobial Screening : Another research highlighted the effectiveness of pyrazole-based compounds against multidrug-resistant strains of bacteria, emphasizing the need for novel antimicrobial agents in treating resistant infections .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol?

  • Methodological Answer : A primary synthesis route involves nucleophilic substitution between 3-methyl-1H-pyrazole-4-methanamine and 2-chloropropan-2-ol under basic conditions. The reaction is typically conducted in aprotic solvents like DMF or DMSO at 60–80°C for 8–12 hours, followed by purification via column chromatography (ethyl acetate/hexane mixtures) . Multi-step approaches may include protecting group strategies for the amino or hydroxyl functionalities to prevent side reactions .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the pyrazole ring environment, amino, and hydroxyl proton signals.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 183.25 for [M+H]+).
  • Elemental analysis : Confirmation of C, H, N, and O percentages.
  • HPLC : Purity assessment (>95% purity required for biological testing) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Functional group modifications : Replace the hydroxyl group with esters or ethers to assess solubility and bioavailability. Substitute the pyrazole methyl group with halogens or bulkier substituents to evaluate steric effects on target binding .
  • Biological assays : Test derivatives in in vitro models (e.g., anticonvulsant activity via maximal electroshock (MES) or antimicrobial activity via MIC assays) .
  • Table: Example SAR Modifications and Outcomes
Derivative ModificationBiological Activity ChangeReference
Hydroxyl → MethoxyReduced anticonvulsant potency
Pyrazole-CH₃ → CF₃Enhanced antimicrobial activity

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Experimental conditions : Differences in pH, temperature, or solvent systems (e.g., DMSO concentration in cell-based assays). Standardize protocols using controls like fluconazole for antifungal studies .
  • Target specificity : Use knockout cell lines or competitive binding assays to confirm target engagement .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with THF to reduce byproduct formation.
  • Catalysts : Use catalytic bases (e.g., K₂CO₃) to accelerate substitution reactions.
  • Temperature control : Gradual heating (ramp to 80°C) improves regioselectivity .
    • Table: Reaction Optimization Case Study
ConditionYield ImprovementReference
THF instead of DMF15% increase
K₂CO₃ as base20% increase

Q. What computational approaches predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use PyMOL or AutoDock to simulate binding to targets like cytochrome P450 or kinase enzymes. The hydroxyl and amino groups often form hydrogen bonds with active-site residues .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding persistence .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal stability : Conduct accelerated degradation studies at 40°C for 4 weeks; monitor via HPLC for decomposition products.
  • pH sensitivity : Stability decreases in acidic conditions (pH < 4), with hydroxyl group protonation leading to esterification side reactions .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s enzyme inhibition efficacy?

  • Methodological Answer :

  • Source comparison : Re-evaluate assay protocols from studies showing IC₅₀ = 10 μM vs. 50 μM. Differences may stem from enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) or substrate concentrations.
  • Reproducibility : Validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

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